molecular formula C7H10N2O4 B011526 Aspartyl-alanyl-diketopiperazine CAS No. 110954-19-3

Aspartyl-alanyl-diketopiperazine

Katalognummer B011526
CAS-Nummer: 110954-19-3
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: RVLCUCVJZVRNDC-IMJSIDKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DA-DKP is a cyclic dipeptide fragment generated by cleavage and cyclization from the N-terminus of human serum albumin during the preparation of commercial serum albumin products . It has been studied for its potential immunomodulatory effects.

Wissenschaftliche Forschungsanwendungen

1. Polymer Chemistry and Materials Science

Overview:

Aspartyl-alanyl-diketopiperazine (DA-DKP) is a cyclic dipeptide fragment derived from the N-terminus of human albumin. Researchers have explored its potential in polymer chemistry and materials science due to its unique structure and self-assembly properties.

Summary:

  • DA-DKP is synthesized from aspartame, an artificial sweetener, and has been used as a monomer in the polycondensation of homo-polyamides with high molecular weights .
  • Researchers have also synthesized random DKP-based copolymers by incorporating various amino acids, dicarboxylic acids, and diamines .
  • The self-assembly properties of DA-DKP and poly(cyclo(L-aspartyl-4-amino-L-phenylalanyl)) (PA1) have been studied using the solvent displacement method .
  • PA1 self-assembles into particles with diverse morphologies in different solvent systems, including irregular networks, ellipsoids, and hollow particles .
  • Infrared spectra and Hansen solubility parameters have provided insights into the relationship between solvent strength and hydrogen bonding, influencing particle formation .

Methods and Experimental Procedures:

    Synthesis of DA-DKP Monomer

    • ADKP is subsequently used in the polycondensation of homo-polyamides to create high-molecular-weight polymers .

    Random Copolymer Synthesis

    • Various amino acids, dicarboxylic acids, and diamines are combined to synthesize random DKP-based copolymers .

    Self-Assembly Study

    • Different solvent systems are used to observe morphological transformations in PA1 particles .

Results and Outcomes:

  • The study provides valuable insights into the relationship between solvent strength and hydrogen bonding, impacting particle morphology .

2. Clinical Trials and Therapeutics

Overview:

DA-DKP has also been explored in clinical trials and therapeutic applications.

Summary:

  • It modulates immune responses, affecting cytokine production by antigen-stimulated human T lymphocytes .
  • Clinical trials are investigating DA-DKP’s safety and efficacy in treating severe osteoarthritis of the knee .

Methods and Experimental Procedures:

    DA-DKP Production

    • DA-DKP is cleaved and cyclized from the N-terminus of human albumin during commercial serum albumin preparation .

    Immunomodulation Study

    • Antigen-stimulated human T lymphocytes are used to assess cytokine production in vitro after DA-DKP stimulation .

    Clinical Trials

    • Clinical trial NCT03349645 evaluates the safety of long-term treatment with Ampion (containing DA-DKP) for severe knee osteoarthritis .

Results and Outcomes:

  • Clinical trials aim to determine the safety and efficacy of DA-DKP-based treatments for osteoarthritis .

Safety And Hazards

  • Genotoxicity : DA-DKP has been found to exhibit aneugenic activity at concentrations exceeding real-life levels .
  • Clinical Use : Commercial human albumin preparations containing DA-DKP have been used safely in clinical settings .

Zukünftige Richtungen

: Shimonkevitz, R. (2008). A diketopiperazine fragment of human serum albumin modulates T-lymphocyte cytokine production through rap1. The Journal of Trauma, 64(1), 35-41. Link : Genotoxicity information from here : Additional context from here : Safety information from here

Eigenschaften

IUPAC Name

2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCUCVJZVRNDC-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspartyl-alanyl-diketopiperazine

CAS RN

110954-19-3
Record name Aspartyl-alanyl-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartyl-alanyl-diketopiperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASPARTYL-ALANYL-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspartyl-alanyl-diketopiperazine
Reactant of Route 2
Aspartyl-alanyl-diketopiperazine
Reactant of Route 3
Aspartyl-alanyl-diketopiperazine
Reactant of Route 4
Aspartyl-alanyl-diketopiperazine
Reactant of Route 5
Aspartyl-alanyl-diketopiperazine
Reactant of Route 6
Aspartyl-alanyl-diketopiperazine

Citations

For This Compound
51
Citations
D Bar-Or, GW Thomas, R Bar-Or, LT Rael… - Critical care …, 2006 - journals.lww.com
… One constituent responsible in part for the immunosuppressive activity was identified as aspartyl-alanyl diketopiperazine (DA-DKP) by liquid chromatography coupled to mass …
Number of citations: 69 journals.lww.com
R Shimonkevitz, G Thomas, DS Slone… - Journal of Trauma …, 2008 - journals.lww.com
… One of the modifications resulting from heat inactivation is the cleavage and cyclization of the N-terminal aspartate-alanine amino acid residues into aspartyl-alanyl-diketopiperazine (DA…
Number of citations: 41 journals.lww.com
D Bar-Or - Critical Care Medicine, 2007 - journals.lww.com
… use are immunosuppressive in vitro” ( 1 ) is to alert clinicians and pharmacists that “albumin preparations” contain a significant amount of a chemical (aspartyl-alanyl diketopiperazine; …
Number of citations: 2 journals.lww.com
PP Mehta, VS Dhapte-Pawar - The American Journal of the Medical …, 2021 - Elsevier
… Nebulized aspartyl-alanyl diketopiperazine … Ampio Pharmaceuticals key platform system, Ampion™ is an aqueous solution containing aspartyl-alanyl diketopiperazine (DA-DKP), an anti…
Number of citations: 20 www.sciencedirect.com
J Schwappach, SM Dryden, KM Salottolo - Orthopedics, 2017 - journals.healio.com
… Commercial human serum albumin contains the anti-inflammatory and immune-modulating compound aspartyl-alanyl diketopiperazine, which is formed after the dipeptide aspartate-…
Number of citations: 17 journals.healio.com
D Bar-Or, GW Thomas, LT Rael… - Stem Cells …, 2015 - academic.oup.com
… Cultures treated with 100 μM aspartyl-alanyl diketopiperazine (C) also exhibited accelerated condensation, but this effect was not as pronounced as the full LMWF5A product. (D): 1 μM …
Number of citations: 29 academic.oup.com
C Schmidt - Nature biotechnology, 2021 - ncbi.nlm.nih.gov
… Ampio Pharmaceuticals Cyclized peptide derived from aspartyl-alanyl diketopiperazine … its blood-derived cyclized peptide LMWF5A (aspartyl-alanyl-diketopiperazine), which targets …
Number of citations: 23 www.ncbi.nlm.nih.gov
S Peake, S Webb, A Delaney - Critical care medicine, 2007 - journals.lww.com
… vitro” (1) is to alert clinicians and pharmacists that “albumin preparations” contain a significant amount of a chemical (aspartylalanyl diketopiperazine; DA-DKP), which is the result of …
Number of citations: 44 journals.lww.com
K Salottolo, B Cole, D Bar-Or - Patient Safety in …, 2018 - pssjournal.biomedcentral.com
… The ultrafiltrate contains aspartyl-alanyl diketopiperazine (DA-DKP, approximately 50–200 μM) and the excipients (ie sodium caprylate and sodium acetyltryptophanate). The ultrafiltrate …
Number of citations: 14 pssjournal.biomedcentral.com
M Angstwurm, R Gärtner - Critical care medicine, 2007 - journals.lww.com
… vitro” (1) is to alert clinicians and pharmacists that “albumin preparations” contain a significant amount of a chemical (aspartylalanyl diketopiperazine; DA-DKP), which is the result of …
Number of citations: 22 journals.lww.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.